Ervayunine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction and isolation of ervayunine from Ervatamia yunnanensis involve several steps. The air-dried leaves and twigs of the plant are powdered and extracted with methanol at room temperature. The methanol extract is then acidified and partitioned with ethyl acetate. The acidic aqueous phase is basified and extracted with chloroform to yield crude alkaloids . These crude alkaloids are further purified using column chromatography over silica gel and eluted with a gradient of chloroform and methanol .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction process from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Ervayunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ervayunine has several scientific research applications across various fields:

Chemistry: It serves as a model compound for studying the reactivity and synthesis of monoterpene indole alkaloids.

Biology: this compound’s cytotoxic properties make it a valuable compound for studying cell death mechanisms and cancer biology.

Medicine: Due to its anticancer activity, this compound is being investigated as a potential therapeutic agent for treating various cancers.

Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Ervayunine exerts its effects primarily through interactions with cellular proteins and enzymes. It has been shown to inhibit certain enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to induce cell death makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Ervayunine is part of a broader class of monoterpene indole alkaloids, which include compounds such as voaphylline and ibogaine . These compounds share similar structural features but differ in their pharmacological activities and potency. For instance:

Voaphylline: Known for its anti-inflammatory and analgesic properties.

Ibogaine: Noted for its psychoactive effects and potential in treating addiction.

This compound’s uniqueness lies in its potent cytotoxic and anticancer activities, which distinguish it from other similar alkaloids .

Biological Activity

Ervayunine, a monoterpene indole alkaloid derived from the plant Ervatamia yunnanensis, has garnered attention for its significant biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, exploring its cytotoxic properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by its complex chemical structure, which contributes to its diverse biological activities. The compound is primarily extracted from the leaves and twigs of Ervatamia yunnanensis using methanol extraction followed by partitioning techniques to isolate the active alkaloids.

Cytotoxic Properties

This compound exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of key enzymes associated with cell division and survival, leading to apoptosis in malignant cells. Research indicates that this compound can induce cell cycle arrest at specific phases, particularly in cancer cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.8 | Inhibition of topoisomerase activity |

The primary action of this compound is through the interaction with cellular proteins and enzymes that regulate cell proliferation and apoptosis. It has been shown to inhibit several critical signaling pathways involved in cancer progression, including:

- Inhibition of Kinases: this compound targets specific kinases that are crucial for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS): The compound promotes oxidative stress within cancer cells, leading to cell death.

- Modulation of Apoptotic Pathways: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

This compound is part of a broader class of monoterpene indole alkaloids, which includes compounds like voaphylline and ibogaine. While voaphylline is noted for its anti-inflammatory properties, this compound's unique cytotoxic profile makes it particularly valuable in oncology .

Table 2: Comparison of Biological Activities

| Compound | Cytotoxicity | Main Activity |

|---|---|---|

| This compound | High | Anticancer |

| Voaphylline | Moderate | Anti-inflammatory |

| Ibogaine | Variable | Psychoactive / Addiction treatment |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on MCF-7 Cells : In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of this compound. Results showed significant apoptosis at concentrations above 10 µM, with a notable increase in caspase-3 activity, indicating effective induction of programmed cell death .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. These studies suggest that this compound not only inhibits tumor cell proliferation but may also enhance the efficacy of existing chemotherapeutic agents .

Properties

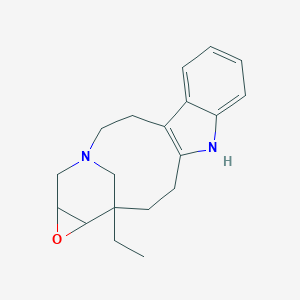

IUPAC Name |

15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDFTQDRHAGLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923267 | |

| Record name | 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-64-4 | |

| Record name | Ervayunine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.